

# Spectral Data and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(4-Nitrobenzoyl)-beta-alanine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and characterization of **N-(4-Nitrobenzoyl)-beta-alanine**. The information is intended to support researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development in the identification and characterization of this compound.

## Chemical Structure and Properties

**N-(4-Nitrobenzoyl)-beta-alanine** is a derivative of the naturally occurring amino acid beta-alanine. Its chemical structure consists of a beta-alanine moiety acylated on the nitrogen atom with a 4-nitrobenzoyl group.

Chemical Formula:  $C_{10}H_{10}N_2O_5$

Molecular Weight: 238.20 g/mol

CAS Number: 59642-21-6

Appearance: White to light yellow crystalline powder.

## Experimental Protocols

### Synthesis of N-(4-Nitrobenzoyl)-beta-alanine

A standard method for the synthesis of **N-(4-Nitrobenzoyl)-beta-alanine** involves the Schotten-Baumann reaction, which is the acylation of an amine with an acyl chloride in the presence of a base.<sup>[1]</sup>

Materials:

- beta-Alanine
- 4-Nitrobenzoyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Water (H<sub>2</sub>O)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- In a round-bottom flask, dissolve beta-alanine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C with stirring.
- Separately, dissolve 4-nitrobenzoyl chloride in dichloromethane.
- Add the solution of 4-nitrobenzoyl chloride dropwise to the beta-alanine solution while maintaining the temperature at 0-5 °C and vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, water, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield **N-(4-Nitrobenzoyl)-beta-alanine** as a crystalline solid.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) or chloroform- $\text{d}$  ( $\text{CDCl}_3$ ).
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy:

- IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample is prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl).
- The spectral data is recorded in the wavenumber range of  $4000\text{--}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS):

- Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer.
- The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.
- Data is collected in either positive or negative ion mode.

## Spectral Data Summary

The following tables summarize the predicted spectral data for **N-(4-Nitrobenzoyl)-beta-alanine** based on its chemical structure and comparison with related compounds.

### <sup>1</sup>H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.30	d	2H	Aromatic H (ortho to NO <sub>2</sub> )
~8.05	d	2H	Aromatic H (meta to NO <sub>2</sub> )
~3.55	q	2H	-CH <sub>2</sub> -NH-
~2.65	t	2H	-CH <sub>2</sub> -COOH
~9.00 (broad)	s	1H	-NH-
~12.5 (broad)	s	1H	-COOH

Solvent: DMSO-d<sub>6</sub>

### <sup>13</sup>C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~172.5	-COOH
~165.0	-C=O (amide)
~149.5	Aromatic C-NO <sub>2</sub>
~140.0	Aromatic C-C=O
~129.0	Aromatic CH (meta to NO <sub>2</sub> )
~124.0	Aromatic CH (ortho to NO <sub>2</sub> )
~36.0	-CH <sub>2</sub> -NH-
~34.0	-CH <sub>2</sub> -COOH

Solvent: DMSO-d<sub>6</sub>

## IR Spectral Data (Predicted)

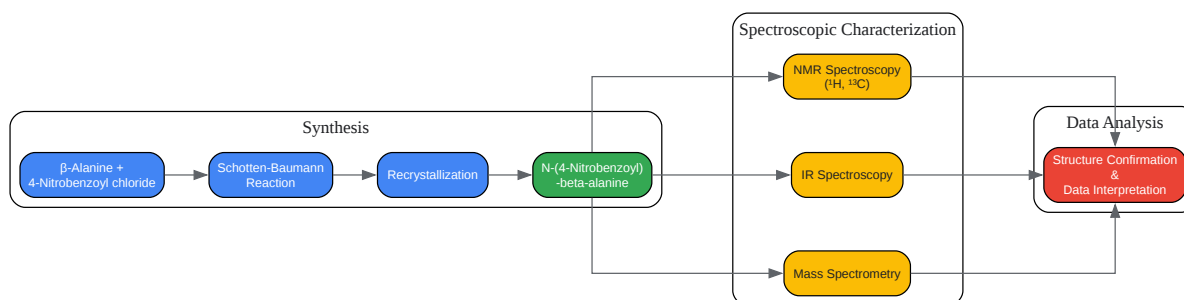
Wavenumber (cm <sup>-1</sup> )	Assignment
3400-2500 (broad)	O-H stretch (carboxylic acid)
~3300	N-H stretch (amide)
~3100	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1700	C=O stretch (carboxylic acid)
~1650	C=O stretch (amide I)
~1590	C=C stretch (aromatic)
~1540	N-H bend (amide II)
~1520, ~1350	Asymmetric and symmetric NO <sub>2</sub> stretch

## Mass Spectrometry (MS) Data (Predicted)

m/z	Assignment
239.06	[M+H] <sup>+</sup> (Molecular ion + proton)
261.04	[M+Na] <sup>+</sup> (Molecular ion + sodium)
237.05	[M-H] <sup>-</sup> (Molecular ion - proton)
150.02	Fragmentation ion: [O <sub>2</sub> NC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
89.04	Fragmentation ion: [H <sub>2</sub> NCH <sub>2</sub> CH <sub>2</sub> COOH] <sup>+</sup>

## Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of **N-(4-Nitrobenzoyl)-beta-alanine**.



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Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

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## References

- 1. N-(4-Nitrobenzoyl)-beta-alanine | 59642-21-6 | JCA64221 [biosynth.com]
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